Home > Products > Screening Compounds P104675 > 1-(Trimethylsilyl)-2-nitroimidazole
1-(Trimethylsilyl)-2-nitroimidazole - 83107-48-6

1-(Trimethylsilyl)-2-nitroimidazole

Catalog Number: EVT-3495285
CAS Number: 83107-48-6
Molecular Formula: C6H11N3O2Si
Molecular Weight: 185.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Trimethylsilyl)-2-nitroimidazole is a chemical compound characterized by the presence of a trimethylsilyl group attached to a nitroimidazole ring. This compound is notable for its unique structural features that combine both stability and reactivity, making it valuable in various chemical applications. The trimethylsilyl group enhances the compound's inertness and molecular volume, while the nitro group contributes to its reactivity, particularly in organic synthesis and medicinal chemistry.

Source and Classification

The compound is classified under nitroimidazoles, which are known for their biological activity and applications in pharmaceuticals. It is identified by the Chemical Abstracts Service number 83107-48-6 and has been documented in various chemical databases, including PubChem. The IUPAC name for this compound is trimethyl-(2-nitroimidazol-1-yl)silane, reflecting its structural components.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(Trimethylsilyl)-2-nitroimidazole typically involves the reaction between 2-nitroimidazole and trimethylsilyl chloride. This reaction is facilitated by a base such as triethylamine, which helps to neutralize the hydrochloric acid produced during the reaction. The general procedure can be outlined as follows:

  1. Reagents:
    • 2-nitroimidazole
    • Trimethylsilyl chloride
    • Triethylamine (as a base)
  2. Procedure:
    • Dissolve 2-nitroimidazole in an appropriate solvent (e.g., dichloromethane).
    • Add triethylamine to the solution.
    • Slowly add trimethylsilyl chloride while stirring.
    • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
    • After completion, the product can be purified through standard methods such as column chromatography.

This method has been described in literature as efficient for producing high yields of the desired compound .

Chemical Reactions Analysis

Reactions and Technical Details

1-(Trimethylsilyl)-2-nitroimidazole participates in several types of chemical reactions:

  • Oxidation: The nitro group can undergo further oxidation under strong oxidizing conditions, potentially leading to more reactive intermediates.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF), which is useful for deprotecting silylated compounds .

These reactions are facilitated by common reagents and conditions that include strong acids or bases and specific solvents tailored to optimize yields.

Mechanism of Action

The mechanism of action for 1-(Trimethylsilyl)-2-nitroimidazole primarily revolves around its reactivity due to the nitro group. Nitroimidazoles are known to act as electron acceptors in biological systems, which can lead to the formation of reactive species that interact with cellular components. This property makes them valuable in medicinal chemistry, particularly as potential anticancer and antimicrobial agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless or pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol.

Chemical Properties

Relevant data regarding melting point, boiling point, and specific gravity are not widely documented but can be determined experimentally for precise applications .

Applications

Scientific Uses

1-(Trimethylsilyl)-2-nitroimidazole has several applications across different fields:

  • Organic Synthesis: It serves as a silylating agent for alcohols and carbohydrates, providing protection for hydroxyl groups during synthetic transformations.
  • Medicinal Chemistry: Its derivatives have shown potential antimicrobial and anticancer activities, making them candidates for drug development .
  • Polymer Production: Employed in industries where specific functional groups are required for polymerization processes.
Introduction to 1-(Trimethylsilyl)-2-nitroimidazole in Modern Chemical Research

1-(Trimethylsilyl)-2-nitroimidazole (CAS 83107-48-6) represents a specialized class of silyl-protected nitroheterocycles gaining prominence in synthetic chemistry and biomedical research. Its molecular structure combines the electron-deficient 2-nitroimidazole scaffold—known for hypoxia-targeting properties—with a trimethylsilyl (TMS) group at the N1 position. This modification enhances stability during synthetic manipulations while preserving the redox-active nitro group essential for bioreductive applications. With the molecular formula C₆H₁₁N₃O₂Si and a molecular weight of 185.26 g/mol [5], this compound serves as a strategic intermediate for synthesizing advanced hypoxia probes and anticancer prodrugs. Its emergence reflects broader trends in organosilicon chemistry and nitroimidazole therapeutics, enabling precision synthesis unattainable with unprotected analogs.

Historical Evolution of Nitroimidazole Derivatives in Medicinal Chemistry

The medicinal significance of nitroimidazoles began with the 1953 isolation of azomycin (2-nitroimidazole) from Streptomyces cultures by Maeda et al. [1] [4]. This natural antibiotic demonstrated potent activity against Trichomonas vaginalis but exhibited unacceptable toxicity in mammals. Early efforts to derivatize 2-nitroimidazoles yielded compounds like misonidazole and radanil, which showed antitumor and antiparasitic activity but failed clinically due to neurotoxicity [1] [7]. The 1950s shift to 5-nitroimidazoles by Rhône-Poulenc researchers led to metronidazole (Flagyl®)—the first systemically active drug against anaerobic infections and protozoal diseases [1] [4]. This breakthrough ignited decades of structural optimization:

Table 1: Key Milestones in Nitroimidazole Drug Development

EraCompoundCore StructureClinical Application
1953Azomycin2-NitroimidazoleAntitrichomonal (discontinued)
1960sMetronidazole5-NitroimidazoleAnaerobic infections, amoebiasis
1970sMisonidazole2-NitroimidazoleRadiosensitizer (failed in trials)
2000sDelamanidBicyclic 4-nitroimidazoleMultidrug-resistant tuberculosis
2010sEvofosfamide2-Nitroimidazole prodrugHypoxia-activated anticancer agent

The 21st century witnessed revived interest in 2-nitroimidazoles for hypoxia targeting, culminating in evofosfamide (TH-302) and diagnostic agents like pimonidazole [4] [8]. This historical context underscores the role of 1-(Trimethylsilyl)-2-nitroimidazole as a protected intermediate—designed to overcome synthetic limitations of reactive 2-nitroimidazoles during drug development.

Role of Silyl-Protected Nitroimidazoles in Synthetic Organic Chemistry

The trimethylsilyl (TMS) group in 1-(Trimethylsilyl)-2-nitroimidazole serves as a temporary protective moiety that enables regioselective functionalization of the imidazole ring. Unprotected 2-nitroimidazole undergoes undesirable side reactions during halogenation or alkylation due to its acidic N1-H proton (pKa ~9) [9]. Silylation mitigates this by:

  • Blocking N1: Preventing quaternization or multi-alkylation side reactions
  • Modifying electronic properties: The TMS group exerts +I effects, slightly enhancing electron density at C4/C5 positions
  • Facilitating purification: Increased lipophilicity simplifies chromatographic separation [5] [10]

Table 2: Synthetic Advantages of Silyl Protection in Nitroimidazole Chemistry

ReactionUnprotected 2-Nitroimidazole1-(TMS)-2-NitroimidazoleOutcome
C4 BrominationLow yield; N-alkylation byproductsRegioselective C4 bromination (NBS/DMF)4-Bromo-1-(TMS)-2-nitroimidazole in >80% yield [10]
GlycosylationComplex mixture of N1/C4 isomersSelective N1-ribosylationHypoxia probe precursors [9]
Metal-Halogen ExchangeDecompositionStable lithium intermediatesAccess to C4-functionalized analogs [9]

A key application is the synthesis of 4-bromo-1-(trimethylsilyl)-2-nitroimidazole—a precursor to hypoxia tracers like IAZA (Iodoazomycin arabinofuranoside). The standard route involves:

  • Silylation of 2-nitroimidazole with chlorotrimethylsilane in DMF/THF with NaH as base [5]
  • Regioselective bromination using N-bromosuccinimide (NBS) in DMF at 0-25°C [10]
  • TMS deprotection (e.g., with TBAF) to yield 4-bromo-2-nitroimidazole for further coupling

This strategy overcomes the notorious difficulty of electrophilic substitution in 2-nitroimidazoles, where conventional nitration or halogenation yields 4-nitro derivatives or decomposition products [7] [10]. The TMS group can be removed under mild fluoride conditions, restoring the N1-H functionality required for bioreductive activation in biomedical applications.

Significance in Hypoxia-Targeted Biomedical Research

1-(Trimethylsilyl)-2-nitroimidazole itself lacks direct biomedical activity but serves as a linchpin for synthesizing hypoxia-selective diagnostic and therapeutic agents. The 2-nitroimidazole scaffold undergoes oxygen-dependent bioreduction: in hypoxic cells (<1.5% O₂), enzymatic reduction generates reactive intermediates that bind cellular macromolecules, enabling selective retention [3] [6]. The TMS group’s electron-donating effect subtly tunes the reduction potential of the nitro group, optimizing activation kinetics. Key biomedical derivatives include:

  • IAZA (Iodoazomycin arabinofuranoside): A clinical SPECT imaging agent for tumor hypoxia [3]
  • FAZA (Fluoroazomycin arabinofuranoside): PET radiotracer for quantifying hypoxia in solid tumors [3]
  • SN-38 prodrugs: Camptothecin derivatives linked via 2-nitroimidazole-based bioreductive linkers [8]

Table 3: Hypoxia-Activation Mechanisms of 2-Nitroimidazole Derivatives

ProcessEnzymes InvolvedOxygen SensitivityBiological Consequence
Single-electron reductionNADPH-cytochrome P450 reductase, xanthine oxidaseReversible under normoxiaFutile cycling; no trapping
Further reduction to hydroxylamineNitroreductases (e.g., NfsA/B)Irreversible under hypoxiaProtein/DNA adduct formation
Diffusible cytotoxinsSpontaneous decompositionHypoxia-selectiveBystander effects in tumor microenvironments

In head and neck cancer models, IAZA and FAZA demonstrated hypoxia-selective cytostasis by disrupting DNA replication and inhibiting key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST) [3]. The trimethylsilyl-protected precursor enables modular synthesis of such agents by:

  • Providing a stable handle for C4 functionalization (e.g., halogenation for radiosynthesis)
  • Allowing glycosylation without competing N-alkylation
  • Serving as an intermediate for multifunctional linkers in prodrug design—notably in PEGylated SN-38 conjugates where 2-nitroimidazole triggers drug release via 1,6-elimination after bioreduction [8]

Recent innovations include silyl-protected 2-nitroimidazole linkers with alkyne "click chemistry" handles, enabling bioconjugation to antibodies or nanoparticles for precision hypoxia targeting [8]. This positions 1-(Trimethylsilyl)-2-nitroimidazole as an unsung hero in next-generation anticancer drug development.

Properties

CAS Number

83107-48-6

Product Name

1-(Trimethylsilyl)-2-nitroimidazole

IUPAC Name

trimethyl-(2-nitroimidazol-1-yl)silane

Molecular Formula

C6H11N3O2Si

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C6H11N3O2Si/c1-12(2,3)8-5-4-7-6(8)9(10)11/h4-5H,1-3H3

InChI Key

SXSKBECMUBMQGC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C=CN=C1[N+](=O)[O-]

Canonical SMILES

C[Si](C)(C)N1C=CN=C1[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.